molecular formula C15H26ClO2PSn B14524076 Ethyl {3-[chloro(diethyl)stannyl]propyl}phenylphosphinate CAS No. 62375-14-8

Ethyl {3-[chloro(diethyl)stannyl]propyl}phenylphosphinate

Cat. No.: B14524076
CAS No.: 62375-14-8
M. Wt: 423.5 g/mol
InChI Key: LBQHYHNWFDETFA-UHFFFAOYSA-M
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Description

Ethyl {3-[chloro(diethyl)stannyl]propyl}phenylphosphinate is an organotin compound that features a unique combination of tin, phosphorus, and chlorine atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {3-[chloro(diethyl)stannyl]propyl}phenylphosphinate typically involves the reaction of diethylchlorotin with a suitable phosphinate precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and toluene, and the reaction is often catalyzed by a Lewis acid such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl {3-[chloro(diethyl)stannyl]propyl}phenylphosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different organotin species.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a wide range of organotin derivatives.

Scientific Research Applications

Ethyl {3-[chloro(diethyl)stannyl]propyl}phenylphosphinate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: The compound’s organotin moiety makes it a candidate for studying biological interactions and potential antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in cancer treatment due to its ability to interact with biological macromolecules.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl {3-[chloro(diethyl)stannyl]propyl}phenylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The tin atom can coordinate with various ligands, influencing the compound’s reactivity and biological activity. Pathways involved may include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl {3-[bromo(diethyl)stannyl]propyl}phenylphosphinate
  • Ethyl {3-[iodo(diethyl)stannyl]propyl}phenylphosphinate
  • Ethyl {3-[chloro(dimethyl)stannyl]propyl}phenylphosphinate

Uniqueness

Ethyl {3-[chloro(diethyl)stannyl]propyl}phenylphosphinate is unique due to its specific combination of ethyl, chloro, diethylstannyl, and phenylphosphinate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

62375-14-8

Molecular Formula

C15H26ClO2PSn

Molecular Weight

423.5 g/mol

IUPAC Name

chloro-[3-[ethoxy(phenyl)phosphoryl]propyl]-diethylstannane

InChI

InChI=1S/C11H16O2P.2C2H5.ClH.Sn/c1-3-10-14(12,13-4-2)11-8-6-5-7-9-11;2*1-2;;/h5-9H,1,3-4,10H2,2H3;2*1H2,2H3;1H;/q;;;;+1/p-1

InChI Key

LBQHYHNWFDETFA-UHFFFAOYSA-M

Canonical SMILES

CCOP(=O)(CCC[Sn](CC)(CC)Cl)C1=CC=CC=C1

Origin of Product

United States

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